Home > Products > Screening Compounds P6248 > 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione
3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione - 24866-79-3

3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione

Catalog Number: EVT-3187371
CAS Number: 24866-79-3
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione (Rogletimide)

    Compound Description: Rogletimide is a known aromatase inhibitor. [, ] Research indicates it exists in solution with the aromatic ring in an axial position, similar to aminoglutethimide. [] This axial conformation is believed to be crucial for its aromatase inhibitory activity. []

Aminoglutethimide

    Compound Description: Aminoglutethimide is another aromatase inhibitor, structurally similar to rogletimide. [] It is known to inhibit both aromatase and cholesterol side-chain cleavage enzyme desmolase. []

    Relevance: Similar to rogletimide, aminoglutethimide shares the core piperidine-2,6-dione structure with 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione. The key structural difference again lies in the 3-position substituent. Aminoglutethimide bears an ethyl(4-aminophenyl) group at this position, highlighting the impact of different aromatic substitutions on the biological activity of piperidine-2,6-dione derivatives. []

5-Alkyl Derivatives of Rogletimide

    Compound Description: Researchers exploring rogletimide synthesized 5-alkyl derivatives, particularly a potent 5-octyl derivative. [] These derivatives aimed to improve aromatase inhibitory activity. []

    Relevance: This series of compounds highlights the potential for structural modification on the piperidine-2,6-dione ring itself. While 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione focuses on the 3-position substituent, the exploration of 5-alkyl derivatives in rogletimide research suggests that modifications at other positions on the piperidine ring can also impact biological activity. []

3-Alkyl-3-(4-pyridyl)piperidine-2,6-diones

    Compound Description: This series of compounds represents a systematic exploration of varying the alkyl chain length at the 3-position of the piperidine-2,6-dione core, with a 4-pyridyl group consistently present at the same position. [] This research aimed to optimize aromatase inhibition. []

    Relevance: This series provides a direct comparison point for the importance of the alkyl chain length attached to the 3-position of the piperidine-2,6-dione core. 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione features a (4-chlorophenyl)methyl group at this position, while this series systematically varies the alkyl chain from methyl to heptyl, offering insights into the impact of chain length on activity. []

1-Alkyl-3-ethyl-3-(4-pyridyl)-piperidine-2,6-diones

    Compound Description: This series of compounds focuses on modifications at the nitrogen atom (N1) of the piperidine-2,6-dione core, introducing various alkyl chains while maintaining a constant 3-ethyl-3-(4-pyridyl) substituent. [] This series aimed to analyze the impact of N-alkylation on aromatase inhibition. []

    Relevance: While 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione does not have an N-alkyl substituent, this series demonstrates the potential for modifying the piperidine-2,6-dione scaffold at the nitrogen atom. This highlights another potential avenue for structural modification and its influence on biological activity. []

3-(4-Aminophenyl)-3-cycloalkylpiperidine-2,6-diones

    Compound Description: This series investigates replacing the alkyl group at the 3-position with cycloalkyl substituents (cyclopentyl and cyclohexyl), aiming to enhance aromatase inhibition. [] Notably, the (+)-enantiomer of the cyclohexyl derivative displayed significantly higher aromatase inhibition compared to the racemic mixture. []

    Relevance: This series emphasizes the impact of the 3-position substituent's size and shape on aromatase inhibition. While 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione possesses a linear alkyl chain with a terminal aromatic ring, this series explores the effect of incorporating cyclic structures, suggesting potential modifications for altering biological activity. []

3-Alkyl-3-(4-aminophenyl)piperidine-2,6-diones

    Compound Description: This series systematically analyzes the impact of different alkyl chain lengths at the 3-position of 3-(4-aminophenyl)piperidine-2,6-dione, ranging from hydrogen to heptyl. [] This research aimed to understand the structure-activity relationship of these derivatives as aromatase inhibitors. []

    Relevance: Similar to the 3-Alkyl-3-(4-pyridyl)piperidine-2,6-diones series, this series provides a direct comparison point for the 3-position substituent in 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione. By analyzing the activity of derivatives with varying alkyl chain lengths, researchers gain insights into the optimal structural features for aromatase inhibition. []

Overview

3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione is a chemical compound with the molecular formula C12H12ClNO2C_{12}H_{12}ClNO_{2} and a CAS number of 24866-79-3. This compound is classified as a piperidine derivative, specifically a substituted piperidine-2,6-dione. It possesses significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating various cancers and conditions associated with undesired angiogenesis .

Synthesis Analysis

The synthesis of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine derivatives with chlorobenzyl compounds. One common method includes the condensation of 4-chlorobenzylamine with a suitable diketone, such as glutaric anhydride or its derivatives, under controlled conditions to yield the desired piperidine-2,6-dione structure. The reaction may require specific catalysts or solvents to optimize yield and purity .

Technical Details

  • Reagents: 4-Chlorobenzylamine, diketones (e.g., glutaric anhydride).
  • Conditions: The reaction often occurs under reflux conditions in an organic solvent like ethanol or acetonitrile.
  • Yield Optimization: Various techniques such as temperature control and reaction time adjustments are employed to maximize the yield of the target compound.
Molecular Structure Analysis

The molecular structure of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione features a piperidine ring substituted at the 3-position with a chlorobenzyl group. The structural formula can be represented as follows:

Structure C12H12ClNO2\text{Structure }\quad \text{C}_{12}\text{H}_{12}\text{ClNO}_{2}

Data

  • Molecular Weight: 237.682 g/mol
  • Density: 1.279 g/cm³
  • Boiling Point: 420.7 °C at 760 mmHg
  • Flash Point: 208.3 °C
  • Exact Mass: 237.056 g/mol
  • LogP (Partition Coefficient): 2.211 .
Chemical Reactions Analysis

3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione can undergo various chemical reactions typical for piperidine derivatives. These include nucleophilic substitutions, reductions, and cyclization reactions.

Technical Details

  1. Nucleophilic Substitution: The chlorine atom in the chlorobenzyl moiety can be replaced by various nucleophiles (e.g., amines) under basic conditions.
  2. Reduction Reactions: The carbonyl groups present in the diketone structure can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Cyclization: Under certain conditions, this compound can participate in cyclization reactions to form more complex heterocyclic structures .
Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione primarily involves its interaction with biological targets that regulate cell proliferation and angiogenesis. This compound has been studied for its potential anti-cancer properties.

Process

  1. Target Interaction: The compound may inhibit specific enzymes or receptors involved in cancer cell growth and angiogenesis.
  2. Cell Signaling Pathways: By modulating pathways such as the vascular endothelial growth factor (VEGF) signaling pathway, it can potentially reduce tumor growth and metastasis .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione are crucial for understanding its behavior in various environments.

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be stored away from strong oxidizing agents.
  • Reactivity: Reacts with strong acids and bases; undergoes hydrolysis in aqueous environments .
Applications

3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione has several scientific uses, particularly in medicinal chemistry.

  1. Anticancer Research: Investigated for its potential use in treating multiple myeloma and other cancers due to its ability to inhibit angiogenesis and tumor growth .
  2. Pharmaceutical Development: Serves as a lead compound for developing new drugs targeting similar pathways involved in cancer progression.
  3. Chemical Probes: Used as a tool compound in biological studies to elucidate mechanisms of disease related to angiogenesis .
Introduction to Piperidine-2,6-dione Scaffolds in Medicinal Chemistry

Structural Significance of the Glutarimide Core in Bioactive Compounds

The glutarimide core (piperidine-2,6-dione) serves as a molecular framework that confers specific biophysical and electronic properties essential for bioactivity. Key attributes include:

  • Conformational Rigidity: The fused dicarboximide system restricts rotational freedom, optimizing ligand-receptor complementarity. This rigidity enhances binding affinity for proteins like cereblon (CRBN), an E3 ubiquitin ligase adaptor targeted by immunomodulatory drugs [2].
  • Electrophilic Reactivity: The electron-deficient carbonyl groups facilitate nucleophilic additions or substitutions, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) [2].
  • Hydrogen-Bonding Capacity: The imide nitrogen (N-H) and carbonyl oxygens act as hydrogen bond donors/acceptors, promoting target engagement. For instance, in cycloheximide, these groups mediate interactions with the 60S ribosomal subunit, inhibiting protein synthesis [2].

Table 1: Fundamental Molecular Properties of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione

PropertyValueSource
CAS Registry Number24866-79-3 [1] [3]
IUPAC Name3-(4-chlorobenzyl)piperidine-2,6-dione [1] [9]
Molecular FormulaC₁₂H₁₂ClNO₂ [1] [3]
Molecular Weight237.69 g/mol [1]
SMILESO=C(C(CC1=CC=C(Cl)C=C1)CC2)NC2=O [3] [9]
Canonical SMILESO=C1CCC(CC2=CC=C(Cl)C=C2)C(=O)N1 [1]

Derivatization at the C3 position of glutarimide significantly modulates pharmacological profiles. In 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione, the 4-chlorobenzyl moiety introduces a hydrophobic pharmacophore that enhances:

  • Lipophilicity: The chlorophenyl group increases logP values, potentially improving blood-brain barrier penetration for CNS-targeted activity [2].
  • Steric Bulk: The benzyl substituent occupies hydrophobic binding pockets in target proteins, as observed in CRBN-binding drugs like lenalidomide [2].
  • Electron-Withdrawing Effects: The chlorine atom polarizes the phenyl ring, influencing electronic distribution and binding kinetics [4].

Synthetic routes typically involve Michael additions or N-acylations, though optimized protocols for this specific derivative require further development [8].

Historical Development of 3-Substituted Piperidine-2,6-dione Derivatives

The therapeutic exploration of 3-substituted glutarimides began in the mid-20th century, driven by efforts to develop safer sedatives and anticonvulsants. Key milestones include:

  • 1950s: Introduction of thalidomide (3-phthalimidoglutarimide) as a sedative, later withdrawn due to teratogenicity [2].
  • 1960s–1980s: Development of glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) for insomnia, discontinued due to abuse potential. Concurrently, cycloheximide (3-[2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]glutarimide) emerged as an antibiotic and protein synthesis inhibitor [2].
  • 1990s–2000s: Rediscovery of thalidomide’s anti-angiogenic and immunomodulatory properties, leading to FDA approval for erythema nodosum leprosum (1998) and multiple myeloma (2006). This spurred design of safer analogs (e.g., lenalidomide) with modified C3 substituents [2].

Table 2: Evolution of Key 3-Substituted Glutarimide Derivatives

EraCompoundC3 SubstituentTherapeutic Application
1950sThalidomidePhthalimideSedative (withdrawn)
1960sGlutethimideEthyl-phenylSedative-hypnotic (discontinued)
1960sCycloheximide2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethylAntibiotic/antifungal
2000sLenalidomide4-amino-1-oxoisoindolineMultiple myeloma, myelodysplastic syndromes
2010s3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione4-chlorobenzylExperimental neuropathic pain/antimicrobial agent

Recent research focuses on rational structural modifications to optimize target selectivity and reduce off-target effects. The 4-chlorobenzyl group in 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione represents a strategic shift toward:

  • Enhancing CRBN-binding specificity to minimize teratogenic risks [2].
  • Exploiting halogen bonding with protein targets (e.g., chlorine’s interaction with carbonyl groups or π-systems) [4].
  • Balancing lipophilicity and solubility for improved pharmacokinetics, as evidenced by molecular weights >200 Da and calculated logP values >1.5 [1] [3].

Research Rationale for 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione

This derivative has emerged as a candidate for multiple therapeutic applications, supported by mechanistic and preclinical evidence:

  • Neuropathic Pain Management: N-Mannich bases derived from structurally related 3-substituted pyrrolidine-2,5-diones exhibit potent antinociceptive effects in murine formalin tests. These compounds attenuate both neurogenic (acute) and inflammatory (tonic) pain phases by modulating neuronal hypersynchronization—a mechanism shared with antiepileptics like gabapentin [5]. The 4-chlorobenzyl group’s hydrophobicity may enhance CNS penetration, positioning this derivative as a potential adjuvant analgesic [5].
  • Antimycobacterial Activity: 3-Hetaryl-pyrrolidine-2,5-diones inhibit Mycobacterium tuberculosis growth and enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis. Though direct data on 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione is limited, its structural similarity to active succinimide derivatives suggests potential inhibitory effects against InhA [8].
  • Immunomodulatory Potential: Analogous C3-benzylated glutarimides demonstrate cereblon-dependent ubiquitination of target proteins (e.g., Ikaros, Aiolos), driving anti-inflammatory and antiproliferative responses [2]. The chlorine atom may augment these effects by stabilizing ligand-CRBN interactions.

Current research gaps include:

  • Comprehensive in vitro profiling against pain-related targets (e.g., voltage-gated calcium channels).
  • Structure-activity relationship (SAR) studies to optimize the chlorophenyl moiety’s position (ortho, meta, para). Notably, 4-(3-chlorophenyl)piperidine-2,6-dione (CAS 13900118) and 3-(3-chlorophenyl) derivatives exist but lack systematic comparison [6] [10].
  • Synthetic scalability, as current routes yield moderate purity (93%) [9].

Properties

CAS Number

24866-79-3

Product Name

3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione

IUPAC Name

3-[(4-chlorophenyl)methyl]piperidine-2,6-dione

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

InChI

InChI=1S/C12H12ClNO2/c13-10-4-1-8(2-5-10)7-9-3-6-11(15)14-12(9)16/h1-2,4-5,9H,3,6-7H2,(H,14,15,16)

InChI Key

PNPLYIUMWFHECA-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(=O)NC(=O)C1CC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.